

In-Depth Technical Guide: Spectral Data for Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-L-Lys(N3)-OH

Cat. No.: B558275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N α -Boc-L-lysine-N ϵ -azide (**Boc-L-Lys(N3)-OH**), a critical building block in peptide synthesis and bioconjugation chemistry. The inclusion of an azide moiety allows for the facile introduction of modifications via "click chemistry," a powerful tool in drug development and chemical biology. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₁ H ₂₀ N ₄ O ₄
Molecular Weight	272.30 g/mol
CAS Number	846549-33-5

Spectral Data

The following tables summarize the key spectral data obtained for **Boc-L-Lys(N3)-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **Boc-L-Lys(N3)-OH** (500 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.93	br s	-	-COOH
5.11	d	8.3	α -NH
4.34	m	-	α -CH
3.30	d	7.0	ε -CH ₂
1.80	m	-	β -CH ₂
1.65	m	-	δ -CH ₂
1.49	m	-	γ -CH ₂
1.46	s	-	Boc (9H)

Table 2: ¹³C NMR Spectral Data for **Boc-L-Lys(N3)-OH** (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
179.96	C=O (carboxyl)
156.30	C=O (Boc)
97.44	C (quaternary, Boc)
55.79	α -CH
53.79	ε -CH ₂
34.66	β -CH ₂
31.07	δ -CH ₂
30.96	γ -CH ₂
25.20	CH ₃ (Boc)

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Boc-L-Lys(N3)-OH**[1]

Technique	Ionization Mode	Calculated m/z	Observed m/z	Species
ESI	Positive	295.1382	295.1383	[M+Na] ⁺

Experimental Protocols

Synthesis of Boc-L-Lys(N3)-OH[1]

This protocol describes a copper(II)-catalyzed diazo-transfer reaction to synthesize **Boc-L-Lys(N3)-OH** from Boc-L-Lys-OH.

Materials:

- Boc-L-Lys-OH
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Potassium carbonate (K₂CO₃)
- Triflic azide (N₃Tf) solution in CH₂Cl₂
- Methanol (MeOH)
- Deionized water (H₂O)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- Hydrochloric acid (HCl)
- Sodium phosphate buffer (0.25 M, pH 6.2)
- Magnesium sulfate (MgSO₄)

Procedure:

- Boc-L-Lys-OH (17.8 mmol), CuSO₄·5H₂O (0.178 mmol), and K₂CO₃ (26.8 mmol) were dissolved in a mixture of 57 mL of H₂O and 114 mL of MeOH.
- A solution of N₃Tf (17.8 mmol) in 150 mL of CH₂Cl₂ was added to the reaction mixture.
- The mixture was stirred overnight at room temperature.
- The methanol was removed under reduced pressure.
- The remaining aqueous solution was diluted with 100 mL of H₂O, and the pH was adjusted to 6.0 with HCl.
- 150 mL of sodium phosphate buffer (0.25 M, pH 6.2) was added, and the solution was washed three times with EtOAc to remove the triflic amine byproduct.
- The pH of the aqueous layer was adjusted to 2.0 with HCl.
- The product was extracted four times with EtOAc.
- The combined organic layers were dried over MgSO₄, filtered, and the solvent was removed under reduced pressure to yield **Boc-L-Lys(N₃)-OH** as a clear oil.

NMR Data Acquisition

Instrumentation:

- A 500 MHz NMR spectrometer.

Sample Preparation:

- The purified **Boc-L-Lys(N₃)-OH** was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition Parameters:

- ¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum.
- ¹³C NMR: Standard acquisition parameters were used to obtain the carbon spectrum.

Mass Spectrometry Data Acquisition

Instrumentation:

- An electrospray ionization (ESI) mass spectrometer.

Sample Preparation:

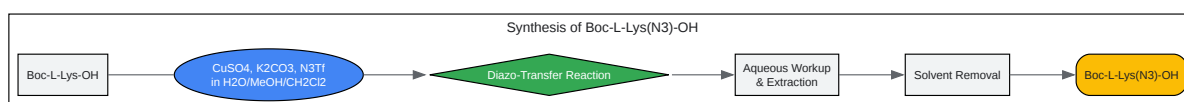
- The purified **Boc-L-Lys(N3)-OH** was dissolved in a suitable solvent, such as methanol or acetonitrile, compatible with ESI-MS.

Data Acquisition Parameters:

- The sample was introduced into the mass spectrometer via direct infusion or liquid chromatography.
- The mass spectrum was acquired in positive ion mode to observe the $[M+Na]^+$ adduct.

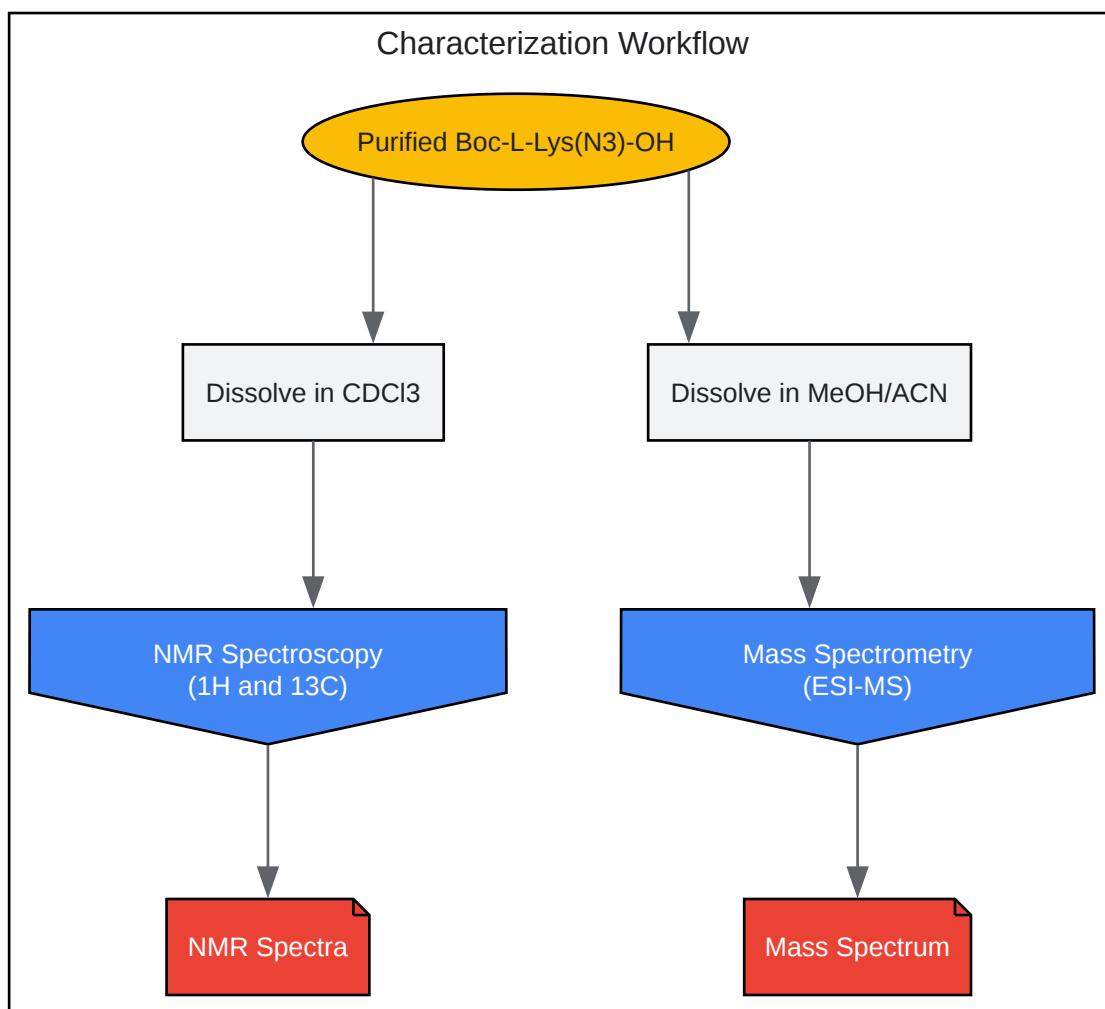
Visualizations

The following diagrams illustrate the synthesis workflow for **Boc-L-Lys(N3)-OH** and a general workflow for its characterization.



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Synthesis Workflow for **Boc-L-Lys(N3)-OH**



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Analytical Characterization Workflow

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References

- 1. raineslab.com [raineslab.com]

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Phone: (601) 213-4426
Email: info@benchchem.com